2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Electrocatalytic hydrogenation Alkaloid synthesis Piperidine

The 2-allyl-6-methyl substitution pattern on the tetrahydropyridine ring directly modulates electrochemical activity, dictating reaction selectivity. Only the hydrochloride salt offers solid-state handling advantages over the liquid free base—eliminating volatility, fume hood dependency, and inaccurate gravimetric dispensing. This compound is a validated intermediate for the piperidine alkaloid (±)-epidihydropinidine via Ni-cathode hydrogenation. Soluble in polar protic media (water, methanol, ethanol), it enables reaction conditions impossible with the free base. Choose this exact salt form to ensure reproducible outcomes in alkaloid synthesis and electrochemical mechanistic studies.

Molecular Formula C9H16ClN
Molecular Weight 173.68 g/mol
CAS No. 1158205-64-1
Cat. No. B3085594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride
CAS1158205-64-1
Molecular FormulaC9H16ClN
Molecular Weight173.68 g/mol
Structural Identifiers
SMILESCC1C=CCC(N1)CC=C.Cl
InChIInChI=1S/C9H15N.ClH/c1-3-5-9-7-4-6-8(2)10-9;/h3-4,6,8-10H,1,5,7H2,2H3;1H
InChIKeyJPDVVTQTEKNBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 1158205-64-1): A Specialized Tetrahydropyridine Building Block for Alkaloid Synthesis and Electrochemical Studies


2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a substituted tetrahydropyridine derivative featuring an allyl group at the 2‑position and a methyl group at the 6‑position, isolated as the hydrochloride salt. The free base (CAS 175478‑18‑9) is a liquid at ambient temperature (predicted bp 182.9±9.0 °C) ; the hydrochloride salt form improves stability, solubility, and ease of handling as a solid [1]. This compound serves as a key intermediate in the synthesis of the piperidine alkaloid (±)-epidihydropinidine and has been employed in systematic electrochemical hydrogenation studies.

Why Generic Substitution of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride Fails: Substituent-Specific Electrochemical and Physical Properties


The 2‑allyl‑6‑methyl substitution pattern is not interchangeable with other 2‑allyl‑6‑R analogs (R = phenyl, allyl) because the nature of the R substituent directly modulates the electrochemical activity of the endocyclic double bond [1], dictating reaction selectivity and product identity. Furthermore, the hydrochloride salt form offers distinct solid‑state handling advantages over the liquid free base [2]. Consequently, substitution with a close analog or the free base compromises both reaction outcome specificity and laboratory workflow compatibility.

Product-Specific Quantitative Evidence Guide for 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Differentiation Against Closest Analogs


Electrocatalytic Hydrogenation of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride Yields (±)-Epidihydropinidine, Unlike Phenyl Analog

Under electrocatalytic hydrogenation conditions (Ni cathode, 40% aqueous DMF, excess AcOH), trans-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine yields trans-2-methyl-6-propylpiperidine, i.e., (±)-epidihydropinidine, a naturally occurring piperidine alkaloid [1]. By direct head-to-head comparison, the R = phenyl analog (trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine) yields trans-6-phenyl-2-propylpiperidine, a non-natural compound [1]. This product divergence means the methyl-substituted compound is uniquely required for synthetic access to epidihydropinidine, a target of natural product synthesis programs.

Electrocatalytic hydrogenation Alkaloid synthesis Piperidine

Electrochemical Activity of Endocyclic Double Bond is Dictated by R Substituent in 2-Allyl-6-R-tetrahydropyridines

Electrochemical reduction studies demonstrate that the reactivity of the endocyclic double bond in trans-2-allyl-6-R-1,2,3,6-tetrahydropyridines is fundamentally governed by the nature of the R substituent (R = Me, All, Ph). The R = Me analog exhibits a distinct electrochemical activity profile compared to R = All and R = Ph, leading to different hydrogen evolution behavior and product selectivity [1]. Although precise quantitative parameters are not reported in the accessible abstract, the study establishes that the substituent directly controls the electrochemical outcome, precluding generic interchangeability.

Electroreduction Substituent effect Cyclic olefin

Hydrochloride Salt Form Provides Solid-State Handling Advantage Over Liquid Free Base

The free base of 2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 175478-18-9) is a liquid with a predicted boiling point of 182.9±9.0 °C and density of 0.8±0.1 g/cm³ . In contrast, the hydrochloride salt (CAS 1158205-64-1) is a white to off-white crystalline powder, soluble in polar solvents such as water, methanol, and ethanol [1]. The salt form enhances stability and solubility, simplifying accurate weighing, storage, and dissolution in polar media, which are critical for reproducible experimental workflows.

Salt form Solid-state properties Laboratory handling

Price Premium of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride Reflects Value-Added Salt Form and Specialized Utility

The hydrochloride salt (CAS 1158205-64-1) is commercially available from Matrix Scientific at $720.00 per gram [1]. In comparison, the free base (CAS 175478-18-9, (2S,6S) enantiomer, 95% purity) is listed at $86.00 per gram from AKSci . This represents an 8.4‑fold price premium for the hydrochloride salt. The premium is attributable to the enhanced physicochemical properties (solid‑state stability, aqueous solubility) and the compound's demonstrated role as a direct precursor to the alkaloid epidihydropinidine, which commands higher value in medicinal chemistry research.

Procurement economics Chemical pricing Value-added intermediate

Best Research and Industrial Application Scenarios for 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride


Synthesis of (±)-Epidihydropinidine

Electrochemical hydrogenation of 2-allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride on a nickel cathode provides direct access to the natural alkaloid epidihydropinidine, a key intermediate in piperidine alkaloid research [1].

Electrochemical Reactivity Studies

Researchers examining the influence of C6‑substituents on tetrahydropyridine double‑bond electrochemistry use the R = Me variant as a critical comparator against the R = Ph and R = All series [1].

Aqueous or Polar‑Solvent Reaction Media

The hydrochloride salt form, soluble in water, methanol, and ethanol [2], enables reactions in polar protic media where the liquid free base would exhibit poor miscibility.

Negating Volatile Handling Issues

Procurement of the solid hydrochloride salt circumvents the handling challenges of the liquid free base—such as volatility, fume hood dependency, and inaccurate gravimetric dispensing—improving workflow safety and reproducibility [1][2].

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